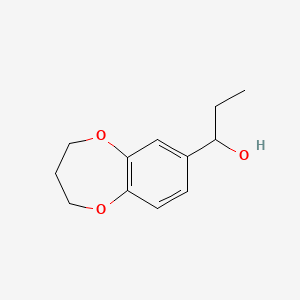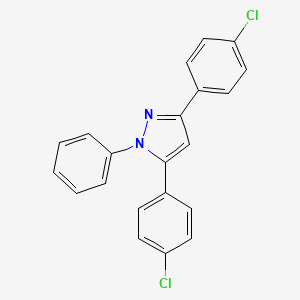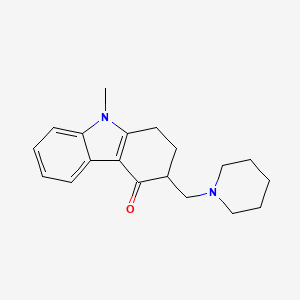
9-Methyl-3-(1-piperidinomethyl)-2,3-dihydro-4(1H)-carbazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-3-(1-piperidinomethyl)-2,3-dihydro-4(1H)-carbazolone is a synthetic organic compound that belongs to the class of carbazolones This compound is characterized by the presence of a piperidine ring attached to the carbazolone core, which imparts unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3-(1-piperidinomethyl)-2,3-dihydro-4(1H)-carbazolone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbazolone Core: The initial step involves the cyclization of an appropriate precursor to form the carbazolone core. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent to facilitate the reaction.
Methylation: The final step involves the methylation of the carbazolone core to introduce the methyl group at the desired position. This can be achieved using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-Methyl-3-(1-piperidinomethyl)-2,3-dihydro-4(1H)-carbazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The piperidine moiety can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride and suitable solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced carbazolones, and various substituted derivatives, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
9-Methyl-3-(1-piperidinomethyl)-2,3-dihydro-4(1H)-carbazolone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 9-Methyl-3-(1-piperidinomethyl)-2,3-dihydro-4(1H)-carbazolone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Methyl-3-(1-pyrrolidinomethyl)-2,3-dihydro-4(1H)-carbazolone
- 9-Methyl-3-(1-morpholinomethyl)-2,3-dihydro-4(1H)-carbazolone
- 9-Methyl-3-(1-azepanomethyl)-2,3-dihydro-4(1H)-carbazolone
Uniqueness
Compared to similar compounds, 9-Methyl-3-(1-piperidinomethyl)-2,3-dihydro-4(1H)-carbazolone exhibits unique chemical and biological properties due to the presence of the piperidine ring. This structural feature imparts distinct pharmacokinetic and pharmacodynamic characteristics, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
38942-84-6 |
|---|---|
Molekularformel |
C19H24N2O |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
9-methyl-3-(piperidin-1-ylmethyl)-2,3-dihydro-1H-carbazol-4-one |
InChI |
InChI=1S/C19H24N2O/c1-20-16-8-4-3-7-15(16)18-17(20)10-9-14(19(18)22)13-21-11-5-2-6-12-21/h3-4,7-8,14H,2,5-6,9-13H2,1H3 |
InChI-Schlüssel |
BAFLVTLGUUJFPM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphorane, [(4-methylphenyl)methylene]triphenyl-](/img/structure/B14682026.png)
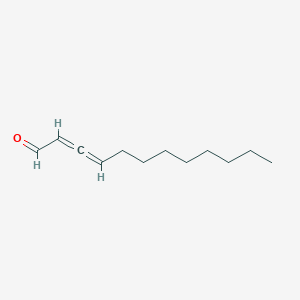
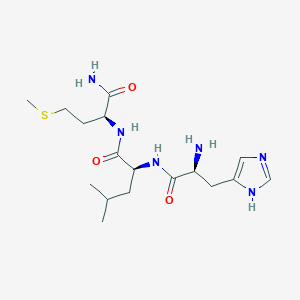
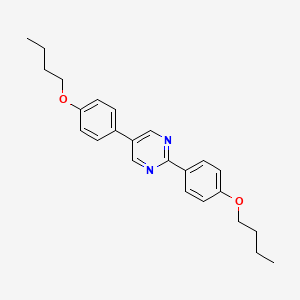

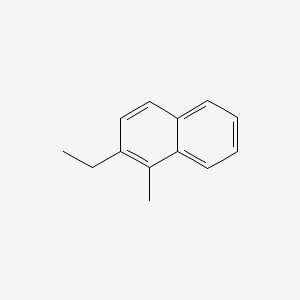
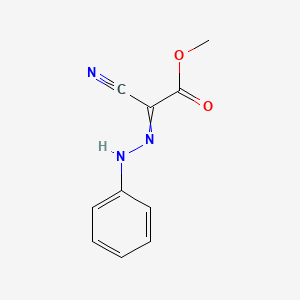
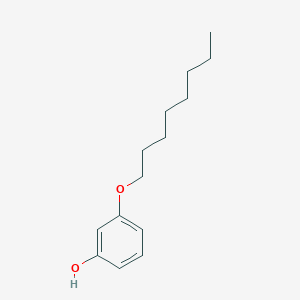
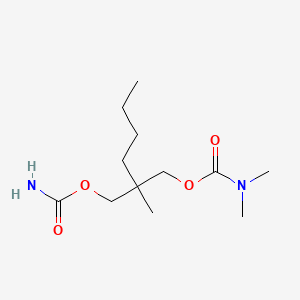
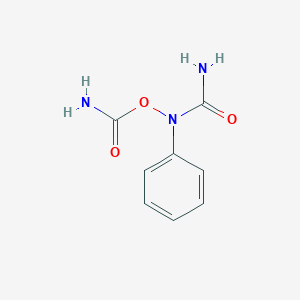
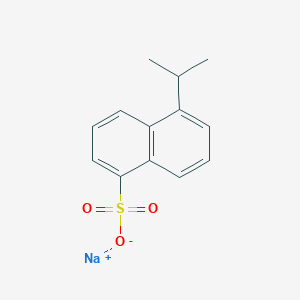
![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
